![molecular formula C15H11IO3 B2416890 (2E)-3-[2-(4-iodophenoxy)phenyl]prop-2-enoic acid CAS No. 449778-80-7](/img/structure/B2416890.png)
(2E)-3-[2-(4-iodophenoxy)phenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-[2-(4-iodophenoxy)phenyl]prop-2-enoic acid, commonly known as 4-iodophenoxyacetic acid (IPA), is an organic compound belonging to the class of phenoxyacetic acids. It is a colorless, solid crystalline compound with a melting point of 108-109°C and a boiling point of 244°C. IPA is a metabolite of the herbicide 4-iodophenoxypropionic acid (IPPA), which is used to control weeds in agricultural crops. IPA is also used as a reagent in biochemical studies and for the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Chemical Interactions and Reactions
The study of chemical interactions and reactions involving similar compounds has been a focal point in research. For instance, Yokoyama (2015) discussed the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of γ-hydroxymethyl groups and the presence of enol ether compounds in these reactions. This research suggests the complexity of interactions and the variety of mechanisms involved in the acidolysis process, which could be relevant when considering the properties and reactivity of (2E)-3-[2-(4-iodophenoxy)phenyl]prop-2-enoic acid in similar environments (Yokoyama, 2015).
Environmental Fate and Biochemical Transformations
Understanding the environmental fate and biochemical transformations of organic pollutants is critical for assessing their impact. Wong (2006) reviewed the environmental occurrence and fate of individual stereoisomers of chiral emerging pollutants, emphasizing the need for detailed knowledge of individual stereoisomers due to their differential toxicological effects and roles as tracers of biochemical weathering in the environment. This perspective can be valuable for assessing the environmental impact of (2E)-3-[2-(4-iodophenoxy)phenyl]prop-2-enoic acid and understanding its biochemical transformations (Wong, 2006).
Eigenschaften
IUPAC Name |
(E)-3-[2-(4-iodophenoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c16-12-6-8-13(9-7-12)19-14-4-2-1-3-11(14)5-10-15(17)18/h1-10H,(H,17,18)/b10-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUWGRWJBWUZAC-BJMVGYQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Iodophenoxy)phenyl]acrylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-[[3-[(2-chlorophenyl)methyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2416807.png)
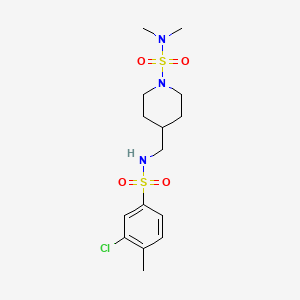
![3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B2416811.png)
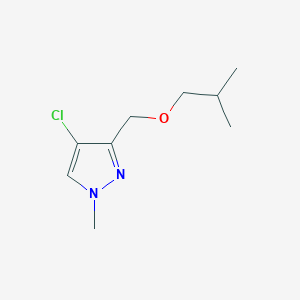
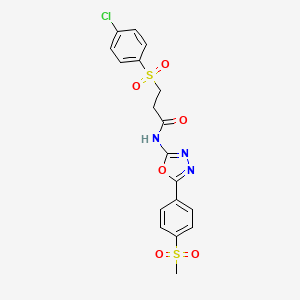
![Methyl (E)-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2416815.png)
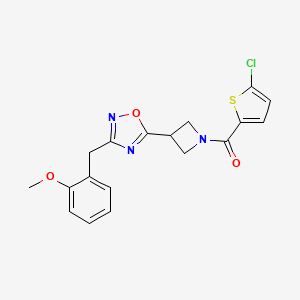
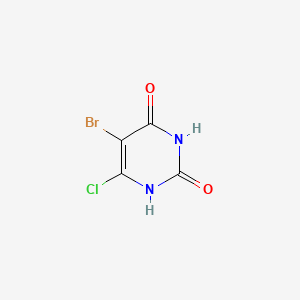
![[(1S,2R)-1-Fluoro-2-methylcyclopropyl]methanol](/img/structure/B2416822.png)
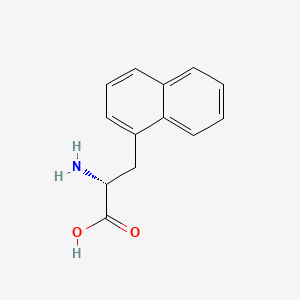



![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2416828.png)